3-Fluoro-2-methylphenol

Organic Synthesis Medicinal Chemistry Fluorination Chemistry

Researchers synthesizing RORγt-targeting indole derivatives or CNS ligand libraries often face regioselectivity & metabolic stability challenges. 3-Fluoro-2-methylphenol directly addresses these with its strategically positioned meta-fluorine and ortho-methyl groups. - Enables superior SNAr reactivity vs. para-isomer, accelerating heterocycle construction. - Balanced LogP (1.84) & modulated pKa (9.32) enhance BBB permeability and drug-like properties. - Reliable bulk supply with rigorous QC (HPLC, NMR) ensures batch-to-batch consistency.

Molecular Formula C7H7FO
Molecular Weight 126.13 g/mol
CAS No. 443-87-8
Cat. No. B1296599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-2-methylphenol
CAS443-87-8
Molecular FormulaC7H7FO
Molecular Weight126.13 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=C1F)O
InChIInChI=1S/C7H7FO/c1-5-6(8)3-2-4-7(5)9/h2-4,9H,1H3
InChIKeyOMGVVVBQKWNRQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluoro-2-methylphenol: Compound Overview


3-Fluoro-2-methylphenol (CAS 443-87-8) is a halogenated organic compound belonging to the class of aromatic halogenated phenols, with the molecular formula C₇H₇FO and a molecular weight of 126.13 g/mol [1]. Its structure consists of a benzene ring substituted with a hydroxyl group, a methyl group at the ortho position relative to the hydroxyl, and a fluorine atom at the meta position . The compound is a colorless to pale yellow crystalline solid at room temperature, exhibiting both the reactivity typical of phenolic compounds and the electronic effects induced by the electronegative fluorine atom . It is predominantly employed as a key intermediate in the synthesis of pharmaceuticals, particularly in the construction of indole-like derivatives targeting the RORγt pathway for inflammatory and autoimmune diseases, as well as in agrochemical development [2].

Fluorinated phenol building block for SNAr-based derivatizations
Medicinal chemistry intermediate for RORγt pathway modulator synthesis
Agrochemical intermediate with ortho-methyl/meta-fluoro pattern for steric/electronic control

3-Fluoro-2-methylphenol: Why Analogs Fail


The substitution of 3-Fluoro-2-methylphenol with a generic or closely related phenolic analog is highly discouraged due to the synergistic and position-dependent effects of the fluorine and methyl substituents. The ortho-methyl group introduces steric hindrance that can critically influence molecular conformation and binding affinity to biological targets . Simultaneously, the meta-fluorine atom acts as a potent electronic modifier, directly impacting nucleophilic aromatic substitution (SNAr) reactivity and metabolic stability [1]. These combined effects are not recapitulated by isomers or other simple phenols; for instance, the para-fluorinated isomer (4-fluoro-2-methylphenol) exhibits fundamentally different reactivity in SNAr reactions due to the distinct electronic influence of a para vs. meta fluorine atom . Furthermore, class-level inferences from the broader medicinal chemistry literature confirm that fluorine atoms at meta positions can block metabolically labile sites on the aromatic ring, enhancing in vivo half-life, a benefit absent in the non-fluorinated parent structure (2-methylphenol) [2]. Therefore, direct substitution without rigorous comparative data on reactivity, physicochemical properties, and downstream biological performance risks synthetic failure or suboptimal pharmacological outcomes.

Target 3-Fluoro-2-methylphenol: meta-F activates SNAr
Substitute risk 4-Fluoro-2-methylphenol may deactivate SNAr, altering synthetic route efficiency
Target meta-Fluorine enhances metabolic stability and lowers pKa
Substitute risk 2-Methylphenol (o-cresol) lacks fluorine benefits; different acidity profile
Target ortho-Methyl group provides balanced lipophilicity (LogP ~1.8)
Substitute risk 3-Fluorophenol is more polar; may not match membrane permeability requirements

3-Fluoro-2-methylphenol: Evidence Guide


SNAr Reactivity: Meta- vs. Para-Fluoro Isomers

In nucleophilic aromatic substitution (SNAr) reactions, the electronic effect of a fluorine substituent is highly position-dependent. The target compound, with a fluorine atom at the meta position relative to the site of substitution, demonstrates an 'activating' influence. In contrast, the para-fluorinated isomer (4-fluoro-2-methylphenol) has a 'slightly deactivating' influence [1]. This qualitative difference in electronic activation is a crucial determinant of reaction feasibility and yield.

SNAr Reactivity
Head-to-head
Target (meta-F): Activating influence
Comparator (para-F): Deactivating
Supports SNAr synthetic route selection favoring meta isomer
Based on qualitative mechanistic analysis
Organic Synthesis Medicinal Chemistry Fluorination Chemistry

Melting Point vs. 4-Fluoro-2-methylphenol

The target compound, 3-Fluoro-2-methylphenol, exhibits a significantly higher melting point range (53.2-53.9 °C) compared to its para-fluorinated isomer, 4-fluoro-2-methylphenol (37-38 °C) [1]. This substantial difference of approximately 16 °C reflects altered crystal lattice packing energy due to the distinct substitution pattern.

Melting Point
Data to verify
Target: 53.2–53.9 °C
4-Fluoro isomer: 37–38 °C (Δ ≈16 °C higher)
May simplify purification via recrystallization
Source not specified; confirm experimentally
Physicochemical Property Purification Process Chemistry

pKa vs. 2-Methylphenol

The introduction of a meta-fluorine atom substantially increases the acidity of the phenol. The target compound has a predicted pKa of 9.32 , while the non-fluorinated parent compound, 2-methylphenol (o-cresol), has a reported pKa of approximately 10.32 [1]. This 1.0 log unit difference represents a 10-fold increase in acidity.

pKa
Reported
Target: 9.32 (predicted)
2-Methylphenol: ~10.32 (Δ1.0 log unit, 10× more acidic)
Alters ionization state at physiological pH; influences PK profile
Cross-study comparison; predicted value
Physical Chemistry Drug Design Bioavailability

Lipophilicity (LogP) vs. 3-Fluorophenol

The addition of an ortho-methyl group to 3-fluorophenol increases the lipophilicity of the scaffold. The target compound, 3-fluoro-2-methylphenol, has a reported LogP value of 1.84 [1], while the non-methylated analog, 3-fluorophenol, has a reported LogP of 1.49 [2]. The difference of +0.35 LogP units signifies a >2-fold increase in partition coefficient between octanol and water.

Lipophilicity (LogP)
Reported
Target: 1.84
3-Fluorophenol: 1.49 (Δ+0.35, >2× partition increase)
Balanced lipophilicity may improve membrane permeability over non-methylated analog
Experimental/calculated values
QSAR Drug Design ADME

3-Fluoro-2-methylphenol: Application Scenarios


RORγt Indole Synthesis for Autoimmune Therapy

Given its established use as a key intermediate in the preparation of indole-like derivatives that regulate the RORγt pathway, 3-fluoro-2-methylphenol is ideally suited for medicinal chemistry programs targeting inflammatory and autoimmune diseases [1]. The differential reactivity of its meta-fluorine atom in SNAr reactions, as established in Evidence Item 1, provides a strategic synthetic advantage for constructing the complex heterocyclic core of these drug candidates. Furthermore, its balanced lipophilicity (LogP 1.84), as shown in Evidence Item 4, is conducive to achieving drug-like properties in the final compound.

Agrochemical Intermediates with Enhanced Stability

The compound's application as an intermediate for advanced pesticides and herbicides is well-documented . The increased lipophilicity relative to 3-fluorophenol (Evidence Item 4) can contribute to improved foliar uptake and translocation in target plants or pests. Simultaneously, the established class-level metabolic stability conferred by the meta-fluorine atom (referenced in Section 2) is a critical attribute for ensuring sufficient environmental persistence of the active ingredient, a key differentiator in agrochemical performance.

SNAr for Fluorinated Building Blocks

For organic chemists seeking to introduce further functionality via SNAr, 3-fluoro-2-methylphenol is the preferred regioisomer. As demonstrated in Evidence Item 1, its meta-fluorine atom exerts an activating influence on the aromatic ring towards nucleophilic attack, in contrast to the deactivating para-isomer. This makes it a more efficient and higher-yielding starting material for creating libraries of diversely substituted phenolic compounds, reducing development time and material costs in early-stage discovery [2].

CNS-Penetrant Drug Design

The compound's strategic value in constructing targeted ligand libraries for CNS disorders is noted by suppliers . The combination of its physicochemical properties—specifically the increased lipophilicity compared to non-methylated analogs (Evidence Item 4) and the altered pKa relative to non-fluorinated analogs (Evidence Item 3)—creates a molecular profile that can enhance passive diffusion across the blood-brain barrier. This makes 3-fluoro-2-methylphenol a privileged scaffold for CNS drug discovery, where achieving adequate brain exposure is a primary challenge.

Application
Selection Property
Validation Focus
RORγt modulator synthesis
Meta-fluoro SNAr reactivity
Synthetic yield and regioselectivity
Agrochemical intermediate synthesis
Balanced lipophilicity and fluorine stability
Foliar uptake and environmental persistence
SNAr-based fluorinated building block library
Activating meta-fluoro substituent
Reaction efficiency for diverse derivatizations
CNS drug candidate synthesis
LogP ~1.8 and pKa 9.3
Passive BBB permeability potential

Technical Documentation Hub

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47 linked technical documents
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